
1,1'-(Hex-1-ene-1,2-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Hex-1-ene-1,2-diyl)dibenzene is an organic compound characterized by the presence of a hexene chain bonded to two benzene rings. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The unique structure of 1,1’-(Hex-1-ene-1,2-diyl)dibenzene makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1’-(Hex-1-ene-1,2-diyl)dibenzene typically involves the alkylation of benzene with hexene. This reaction can be catalyzed by various acids or zeolites to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and pressures to ensure a high yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Analyse Chemischer Reaktionen
1,1’-(Hex-1-ene-1,2-diyl)dibenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond in the presence of a catalyst such as palladium on carbon can convert the compound into a saturated hydrocarbon.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alkanes.
Wissenschaftliche Forschungsanwendungen
1,1’-(Hex-1-ene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which 1,1’-(Hex-1-ene-1,2-diyl)dibenzene and its derivatives exert their effects involves binding to specific molecular targets. For instance, the modulation of GABAA receptors is achieved through the binding of the compound to the benzodiazepine binding site, leading to conformational changes in the receptor structure. This interaction enhances the inhibitory effects of GABA, thereby influencing neurotransmission and potentially improving cognitive function in neurodevelopmental disorders .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Hex-1-ene-1,2-diyl)dibenzene can be compared to other similar compounds such as:
1,1-Diphenylethylene: This compound also contains two benzene rings but has a shorter ethylene chain.
1-Hexene: A simpler alkene with a single hexene chain, used primarily in the production of polyethylene.
1,1’-(Propane-1,2-diyl)dibenzene: This compound has a propane chain instead of a hexene chain and is used as a metabolite in various biological processes.
The uniqueness of 1,1’-(Hex-1-ene-1,2-diyl)dibenzene lies in its specific structure, which allows for a diverse range of chemical reactions and applications in different fields.
Eigenschaften
CAS-Nummer |
5041-39-4 |
|---|---|
Molekularformel |
C18H20 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
1-phenylhex-1-en-2-ylbenzene |
InChI |
InChI=1S/C18H20/c1-2-3-12-18(17-13-8-5-9-14-17)15-16-10-6-4-7-11-16/h4-11,13-15H,2-3,12H2,1H3 |
InChI-Schlüssel |
UKPODFRZGIFARJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)

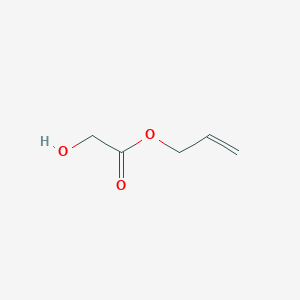

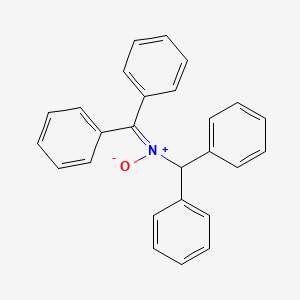
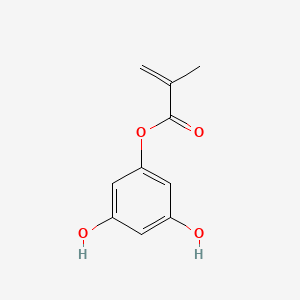

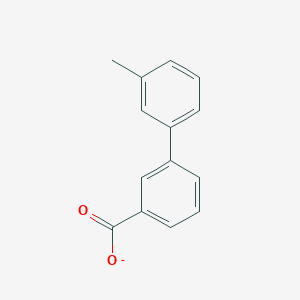
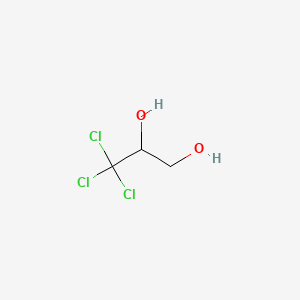

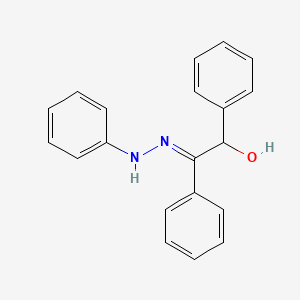

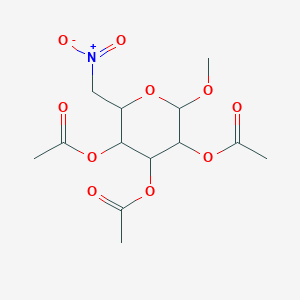
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)
